molecular formula C13H16N4OS B5714560 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea CAS No. 5312-09-4

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea

Cat. No. B5714560
CAS RN: 5312-09-4
M. Wt: 276.36 g/mol
InChI Key: LJGWETDGBARWDK-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea, also known as TDZ, is a chemical compound that has been extensively studied for its potential use in various scientific fields. TDZ is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 283.38 g/mol.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has been extensively studied for its potential use in various scientific fields. It has been found to have a wide range of applications, including:
1. Plant Biotechnology: this compound has been used as a plant growth regulator and has been found to be effective in inducing somatic embryogenesis in various plant species.
2. Cancer Research: this compound has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
3. Neuroscience: this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Materials Science: this compound has been used as a building block for the synthesis of various materials with potential applications in optoelectronics, organic electronics, and photovoltaics.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea is not fully understood. However, it is believed to act as a cytokinin-like compound and has been found to activate the cytokinin signaling pathway in plants. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation. In neuroscience, this compound has been found to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In plants, this compound has been found to induce somatic embryogenesis, increase shoot regeneration, and enhance plant growth. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation. In neuroscience, this compound has been found to have neuroprotective effects by inhibiting oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea has several advantages for lab experiments. It is stable, easy to synthesize, and has a high yield. It is also soluble in organic solvents, making it easy to handle in the lab. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea. These include:
1. Further studies on the mechanism of action of this compound in plants, cancer cells, and neuroscience.
2. Studies on the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases.
3. Studies on the synthesis of new this compound derivatives with improved properties.
4. Studies on the use of this compound in the synthesis of new materials with potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific fields. It has been found to have a wide range of applications, including plant biotechnology, cancer research, neuroscience, and materials science. This compound has several advantages for lab experiments, including its stability and ease of synthesis. However, further studies are needed to fully understand its mechanism of action and potential toxicity. The future directions for the study of this compound include further studies on its mechanism of action, the synthesis of new derivatives, and the use of this compound in the synthesis of new materials.

Synthesis Methods

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N'-phenylurea can be synthesized using various methods. One of the most commonly used methods is the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with phenyl isocyanate in the presence of a suitable solvent. This reaction results in the formation of this compound as a white crystalline solid with a high yield.

properties

IUPAC Name

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-13(2,3)10-16-17-12(19-10)15-11(18)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGWETDGBARWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359160
Record name 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5312-09-4
Record name 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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